(E)-2-Cyano-3-[5-(difluoromethylsulfanylmethyl)furan-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
Description
The compound “(E)-2-Cyano-3-[5-(difluoromethylsulfanylmethyl)furan-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide” is a structurally complex molecule featuring a conjugated enamide backbone with a cyano group at the α-position. Its core structure integrates a 2,3-dihydro-1,4-benzodioxin moiety linked to a furan ring substituted with a difluoromethylsulfanylmethyl group.
The benzodioxin fragment (2,3-dihydro-1,4-benzodioxin-6-yl) is known for its metabolic stability and ability to modulate pharmacokinetic profiles, as evidenced in related antibacterial agents . The difluoromethylsulfanyl group on the furan ring introduces both electron-withdrawing and lipophilic characteristics, which may enhance binding affinity and membrane permeability. The (E)-configured enamide and cyano groups likely contribute to conformational rigidity and hydrogen-bonding interactions, critical for target engagement.
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(difluoromethylsulfanylmethyl)furan-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O4S/c19-18(20)27-10-14-3-2-13(26-14)7-11(9-21)17(23)22-12-1-4-15-16(8-12)25-6-5-24-15/h1-4,7-8,18H,5-6,10H2,(H,22,23)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHMQRHIMWXVAS-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=CC=C(O3)CSC(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)/C(=C/C3=CC=C(O3)CSC(F)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-cyano-3-[5-(difluoromethylsulfanylmethyl)furan-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including enzyme inhibition, cytotoxic effects, and potential therapeutic applications.
Structural Overview
The molecular structure of the compound includes several functional groups that contribute to its biological properties. The presence of the cyano group and the furan ring may play significant roles in its interaction with biological targets.
Molecular Formula: C₁₅H₁₃F₂N₃O₂S
Molecular Weight: 335.35 g/mol
SMILES Representation: CNC(=O)/C(=C/C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)/C#N
Enzyme Inhibition
Research indicates that compounds with similar structural motifs exhibit notable enzyme inhibitory activities. For instance, sulfonamide derivatives containing benzodioxane moieties have shown substantial inhibition against enzymes like α-glucosidase and acetylcholinesterase (AChE).
| Compound | Target Enzyme | IC50 Value |
|---|---|---|
| Various Sulfonamides | α-glucosidase | Varies (substantial inhibition) |
| Various Sulfonamides | AChE | Weak inhibition |
The specific compound under discussion may share similar inhibitory profiles due to the presence of the benzodioxane and furan rings, which are known to interact with enzyme active sites effectively .
Cytotoxicity Studies
Preliminary studies on related compounds have demonstrated varying degrees of cytotoxicity. For example, compounds derived from furan and benzodioxane structures have been evaluated for their cytotoxic effects against cancer cell lines. The cytotoxicity is often measured using the CC50 value, which indicates the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | CC50 Value |
|---|---|---|
| F8-B6 | Vero | >100 μM |
| F8-B6 | MDCK | >100 μM |
These findings suggest that while some derivatives may exhibit low cytotoxicity, further studies are needed to evaluate the specific effects of this compound on various cell lines .
The mechanism by which this compound exerts its biological effects likely involves interactions at the molecular level with specific proteins or enzymes. For instance, the cyano group may facilitate binding interactions through hydrogen bonding or π-stacking with aromatic residues in enzyme active sites.
Molecular Docking Studies
In silico studies using molecular docking have been employed to predict how this compound interacts with target enzymes. Such studies can provide insights into binding affinities and help identify key interactions that contribute to its inhibitory activity.
Case Studies and Research Findings
Although direct literature on this compound is limited, related compounds have shown promising results in various studies:
- Enzyme Inhibition : Compounds with similar structures have demonstrated effective inhibition against α-glucosidase and AChE.
- Antitumor Activity : Certain derivatives have been reported as having broad-spectrum antitumor activity compared to conventional anticancer drugs .
- Therapeutic Potential : The benzodioxane moiety is associated with diverse biological activities, including anti-hepatotoxic effects and potential applications in treating neurodegenerative diseases like Alzheimer's .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Electron-Withdrawing Groups : The difluoromethylsulfanyl group in the target compound may offer superior metabolic stability compared to nitro or phenyl groups in oxadiazole-based analogues, which are prone to enzymatic reduction or oxidation .
- Toxicity : While oxadiazole derivatives exhibit moderate-to-high hemolytic activity, the furan-difluoromethylsulfanyl motif may reduce cytotoxicity due to lower reactivity with blood components .
Pharmacokinetic and Physicochemical Properties
Table 2: Predicted Physicochemical Parameters
Analysis :
- The target compound’s higher molecular weight and LogP suggest improved membrane permeability but reduced aqueous solubility, a common trade-off in drug design.
- The oxadiazole analogues exhibit better solubility but may suffer from faster clearance due to polar sulfanyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
